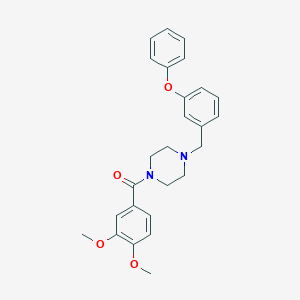![molecular formula C19H22N2O5S B247861 [4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(4-methoxy-phenyl)-methanone](/img/structure/B247861.png)
[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(4-methoxy-phenyl)-methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(4-methoxy-phenyl)-methanone, also known as PMSF, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of serine proteases and has been extensively used in various biochemical and physiological studies.
Wirkmechanismus
[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(4-methoxy-phenyl)-methanone inhibits serine proteases by covalently modifying the active site serine residue of the protease. It forms a stable acyl-enzyme intermediate with the protease, which prevents the protease from further catalyzing the hydrolysis of its substrate.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit platelet aggregation, and reduce inflammation. This compound has also been used to study the role of proteases in various biological processes such as blood coagulation, fibrinolysis, and complement activation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using [4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(4-methoxy-phenyl)-methanone in lab experiments is its high specificity for serine proteases. It does not inhibit other classes of proteases, which makes it a valuable tool for studying serine proteases in biological samples. However, this compound has some limitations, such as its instability in aqueous solutions and its potential toxicity to cells at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of [4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(4-methoxy-phenyl)-methanone in scientific research. One direction is the development of more stable and potent analogs of this compound that can be used in a wider range of experimental conditions. Another direction is the use of this compound in the study of protease inhibitors as potential therapeutic agents for various diseases such as cancer and inflammation. Moreover, this compound can be used in the study of proteases involved in viral infections, as proteases are essential for the replication of many viruses.
Synthesemethoden
[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(4-methoxy-phenyl)-methanone is synthesized by the reaction of p-methoxybenzenesulfonyl chloride with piperazine in the presence of a base, followed by the reaction of the resulting intermediate with p-methoxyacetophenone. The final product is obtained after purification by recrystallization.
Wissenschaftliche Forschungsanwendungen
[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(4-methoxy-phenyl)-methanone is widely used in scientific research as a serine protease inhibitor. It is used to inhibit proteases in various biological samples such as blood, tissues, and cells. This compound is also used in the purification of proteins and enzymes, as it prevents proteolytic degradation during the purification process. Moreover, this compound is used in the study of signal transduction pathways, as it inhibits the activity of proteases involved in these pathways.
Eigenschaften
Molekularformel |
C19H22N2O5S |
|---|---|
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
(4-methoxyphenyl)-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone |
InChI |
InChI=1S/C19H22N2O5S/c1-25-16-5-3-15(4-6-16)19(22)20-11-13-21(14-12-20)27(23,24)18-9-7-17(26-2)8-10-18/h3-10H,11-14H2,1-2H3 |
InChI-Schlüssel |
BQVKFOVUMHMRMK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-Bromophenoxy)-1-[4-(4-ethylbenzyl)piperazin-1-yl]ethanone](/img/structure/B247779.png)
![2-(4-Methoxyphenoxy)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B247781.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-(2,3-dimethoxybenzoyl)piperazine](/img/structure/B247782.png)

![1-[(3-Methylphenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B247786.png)
![1-(2-Bromobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247787.png)
![1-(2-Methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247788.png)
![1-[(4-Methylphenoxy)acetyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B247789.png)
![1-Isopropyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247791.png)
![2-(4-Methoxyphenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B247793.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-isonicotinoylpiperazine](/img/structure/B247797.png)
![1-(Phenylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B247798.png)
![1-Cycloheptyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247800.png)